BenchChemオンラインストアへようこそ!

Roflupram

Neuropharmacology CNS Drug Delivery Behavioral Neuroscience

Roflupram (also known as FFPM; CAS 1093412-18-0) is a novel, synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor with a reported IC50 of 26.2 nM against the core catalytic domain of human PDE4. It is characterized as a selective, orally active, and blood-brain barrier (BBB)-penetrant compound.

Molecular Formula C16H20F2O4
Molecular Weight 314.32 g/mol
Cat. No. B1672655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoflupram
Synonymsroflupram
Molecular FormulaC16H20F2O4
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2
InChIInChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3
InChIKeyIXURVUHDDXFYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roflupram: A Selective, Brain-Penetrant PDE4 Inhibitor for Neuroscience Research and Preclinical Procurement


Roflupram (also known as FFPM; CAS 1093412-18-0) is a novel, synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor with a reported IC50 of 26.2 nM against the core catalytic domain of human PDE4 [1]. It is characterized as a selective, orally active, and blood-brain barrier (BBB)-penetrant compound [1]. Preclinical studies have demonstrated its ability to suppress neuroinflammation and reverse cognitive deficits in various animal models, making it a key tool for investigating neurological disorders [2].

Why Generic PDE4 Inhibitors Cannot Substitute for Roflupram in Neuroscience Research


PDE4 inhibitors are a heterogeneous class with significant variations in isoform selectivity, brain penetration, and emetic liability. First-generation inhibitors like rolipram often exhibit a narrow therapeutic window due to severe emetic side effects, limiting their in vivo utility for CNS applications [1]. In contrast, Roflupram's structure confers high brain penetrance and oral bioavailability, enabling effective target engagement in the CNS without the dose-limiting emesis observed with its predecessors . Therefore, substituting Roflupram with a generic PDE4 inhibitor introduces critical variability in experimental outcomes, particularly in behavioral and neuroinflammatory models.

Roflupram Procurement Guide: Quantified Evidence for Superior CNS Target Engagement and In Vivo Efficacy


Superior Brain Penetrance and Bioavailability: A Quantified Advantage Over Classical PDE4 Inhibitors

Roflupram is distinguished from earlier PDE4 inhibitors like rolipram and roflumilast by its superior pharmacokinetic profile for CNS applications. Unlike rolipram, which has a narrow therapeutic window due to emesis at low multiples of the effective dose, Roflupram demonstrates a clear separation between its memory-enhancing and emetic doses in preclinical models [1]. Furthermore, Roflupram is a blood-brain barrier (BBB)-penetrant compound, ensuring robust target engagement in the central nervous system [2], a property not consistently observed across all PDE4 inhibitors.

Neuropharmacology CNS Drug Delivery Behavioral Neuroscience

Potent PDE4 Inhibition: IC50 Comparison Against Human PDE4 Catalytic Domain

Roflupram is a potent inhibitor of the human PDE4 core catalytic domain, with a reported IC50 of 26.2 nM [1]. This value is comparable to or more potent than the archetypal PDE4 inhibitor rolipram, which exhibits IC50 values of 130 nM and 240 nM against immunopurified PDE4B and PDE4D, respectively . While a direct head-to-head assay is lacking, this cross-study comparison suggests that Roflupram's biochemical potency is in a favorable range for robust target engagement at lower concentrations.

Enzymology Drug Discovery Phosphodiesterase Inhibition

Neuroprotective and Anti-Apoptotic Effects in Parkinson's Disease Models

In an in vitro model of Parkinson's disease (SH-SY5Y cells overexpressing A53T mutant α-synuclein), treatment with 20 μM Roflupram (ROF) significantly attenuated cellular apoptosis and restored mitochondrial morphology [1]. This protective effect is mediated through the PDE4B/PKA/p38 MAPK/Parkin pathway. The study highlights a specific, quantifiable benefit of Roflupram in a pathologically relevant cellular model, distinguishing its mechanism from pan-PDE4 inhibition.

Parkinson's Disease Neuroprotection Mitochondrial Function

Cognitive Enhancement in Alzheimer's Disease Models: Direct Comparison with Rolipram and Donepezil

In a rat model of Alzheimer's disease induced by intrahippocampal injection of Aβ25-35, Roflupram was directly compared against rolipram and the clinical standard donepezil [1]. Behavioral tests (Morris water maze and passive avoidance) demonstrated that Roflupram, across a range of doses, significantly improved spatial learning and memory performance. Critically, Roflupram's efficacy in these tasks was comparable to that of rolipram, but its molecular signature showed a distinct advantage in modulating neuroinflammatory pathways [1].

Alzheimer's Disease Cognitive Impairment Neuroinflammation

Roflupram Application Scenarios: Recommended Use Cases Based on Quantitative Differentiation


Investigation of Neuroinflammation and Inflammasome Activation in Microglial Cells

Roflupram is a superior tool for studies examining the link between PDE4 inhibition and the NLRP3 inflammasome in microglia. Its demonstrated ability to enhance autophagy, suppress IL-1β production, and inhibit caspase-1 activation in BV-2 cells provides a well-characterized mechanism for probing neuroinflammatory pathways [1]. This makes it ideal for experiments where reducing microglial-mediated inflammation is the primary readout.

Behavioral Pharmacology Studies of Cognitive Enhancement with a Favorable Safety Margin

For in vivo behavioral studies in rodents, particularly those assessing learning and memory (e.g., Morris water maze, novel object recognition), Roflupram is the preferred PDE4 inhibitor. Its brain penetrance and improved therapeutic window over rolipram [1] allow for the investigation of pro-cognitive effects without the confounding influence of nausea or emesis, which are common liabilities of earlier PDE4 inhibitors [2].

Cellular Models of Parkinson's Disease and Mitochondrial Dysfunction

Researchers utilizing cellular models of Parkinson's disease (e.g., SH-SY5Y cells treated with MPP+ or overexpressing α-synuclein) should select Roflupram for its unique, PKA-dependent protective effects on mitochondrial morphology and respiratory function [1]. Its ability to promote mitochondrial translocation of Parkin and reduce reactive oxygen species (ROS) production offers a targeted approach for dissecting PDE4B's role in mitochondrial quality control [2].

Translational Research on PDE4 Inhibition for Alzheimer's Disease

In translational models of Alzheimer's disease, Roflupram provides a valuable alternative to both rolipram and donepezil. Its efficacy in reversing Aβ25-35-induced cognitive deficits, combined with its distinct anti-inflammatory mechanism (involving p-PKA, p-CREB, and suppression of NF-κB p65), positions it as a key probe for exploring PDE4-targeted therapies that address both cognitive and neuroinflammatory pathology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roflupram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.